

A Comprehensive Technical Guide to the Physical Properties of Methyl 12-oxooctadecanoate

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Compound of Interest

Compound Name: Methyl 12-oxooctadecanoate

Cat. No.: B018448

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Introduction

Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a long-chain fatty acid methyl ester characterized by a ketone group at the twelfth carbon. Its chemical formula is $C_{19}H_{36}O_3$, and it has a molecular weight of 312.49 g/mol. [1][2] This compound typically appears as a white to off-white solid. [3] Understanding the physical properties of **Methyl 12-oxooctadecanoate** is crucial for its application in various scientific fields, including as an intermediate in organic synthesis and potentially in the formulation of cosmetics and personal care products. [4] This technical guide provides a detailed overview of its key physical characteristics, supported by generalized experimental protocols for their determination.

Quantitative Physical Properties

The following table summarizes the key physical properties of **Methyl 12-oxooctadecanoate** based on available data.

Property	Value	Notes
Molecular Formula	C19H36O3	
Molecular Weight	312.49 g/mol	[1][2]
Melting Point	46-48 °C	Literature value.[3]
Boiling Point	178-180 °C at 0.8 mmHg	Literature value under vacuum. [3]
Density	1.0345 g/cm ³ (rough estimate)	[5]
Refractive Index	1.4200 (estimate)	
Solubility	Insoluble in water.[4] Slightly soluble in chloroform and methanol. Soluble in organic solvents like DMF, DMSO, and ethanol (approximately 50 mg/mL).[6]	
Appearance	White to Off-White Solid	[3]
Storage	Recommended storage at -20°C in a freezer.	

Experimental Protocols for Determination of Physical Properties

While specific experimental procedures for determining the physical properties of **Methyl 12-oxooctadecanoate** are not extensively detailed in the public domain, the following are detailed, generalized protocols based on standard laboratory methods for organic compounds and fatty acid methyl esters.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of finely powdered **Methyl 12-oxooctadecanoate** is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[\[7\]](#)[\[8\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 15-20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.
[\[9\]](#)
- Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).[\[10\]](#)

Boiling Point Determination (Distillation Method under Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of **Methyl 12-oxooctadecanoate** is determined under vacuum to prevent decomposition.

Apparatus:

- Short-path distillation apparatus
- Round-bottom flask
- Condenser
- Receiving flask
- Thermometer
- Vacuum pump and gauge
- Heating mantle
- Boiling chips or magnetic stirrer

Procedure:

- **Apparatus Setup:** A small amount of **Methyl 12-oxooctadecanoate** is placed in the round-bottom flask along with boiling chips. The distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.
- **Vacuum Application:** The system is evacuated to the desired pressure (e.g., 0.8 mmHg), which is monitored by the vacuum gauge.
- **Heating:** The sample is gradually heated using the heating mantle.
- **Data Recording:** As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading during distillation.[\[11\]](#)[\[12\]](#)

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method to determine the skeletal density of a solid powder.[\[13\]](#)[\[14\]](#)

Apparatus:

- Gas pycnometer (typically using helium)
- Analytical balance
- Sample cell

Procedure:

- Sample Preparation: A known mass of **Methyl 12-oxooctadecanoate** is accurately weighed and placed into the sample cell.
- Measurement: The sample cell is placed in the gas pycnometer. The instrument operates by pressurizing a reference chamber with an inert gas (usually helium) and then expanding that gas into the sample chamber.
- Calculation: By applying Boyle's Law, the instrument calculates the volume of the solid sample by measuring the pressure difference. The density is then calculated by dividing the mass of the sample by its measured volume.[\[14\]](#)

Refractive Index Determination (Abbé Refractometer)

Since **Methyl 12-oxooctadecanoate** is a solid at room temperature, its refractive index is measured on the molten liquid.

Apparatus:

- Abbé refractometer with a temperature-controlled prism[\[15\]](#)
- Water bath or other temperature control unit
- Spatula
- Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

- Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[\[16\]](#)

- **Sample Preparation:** A small sample of **Methyl 12-oxooctadecanoate** is melted by gentle heating.
- **Measurement:** A few drops of the molten sample are placed on the clean, dry prism of the refractometer, which is maintained at a constant temperature above the melting point of the compound. The prism is closed, and the light source is adjusted.
- **Reading:** The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.[\[16\]](#)[\[17\]](#)

Solubility Determination

This protocol determines the qualitative solubility of **Methyl 12-oxooctadecanoate** in various solvents.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Graduated pipettes

Procedure:

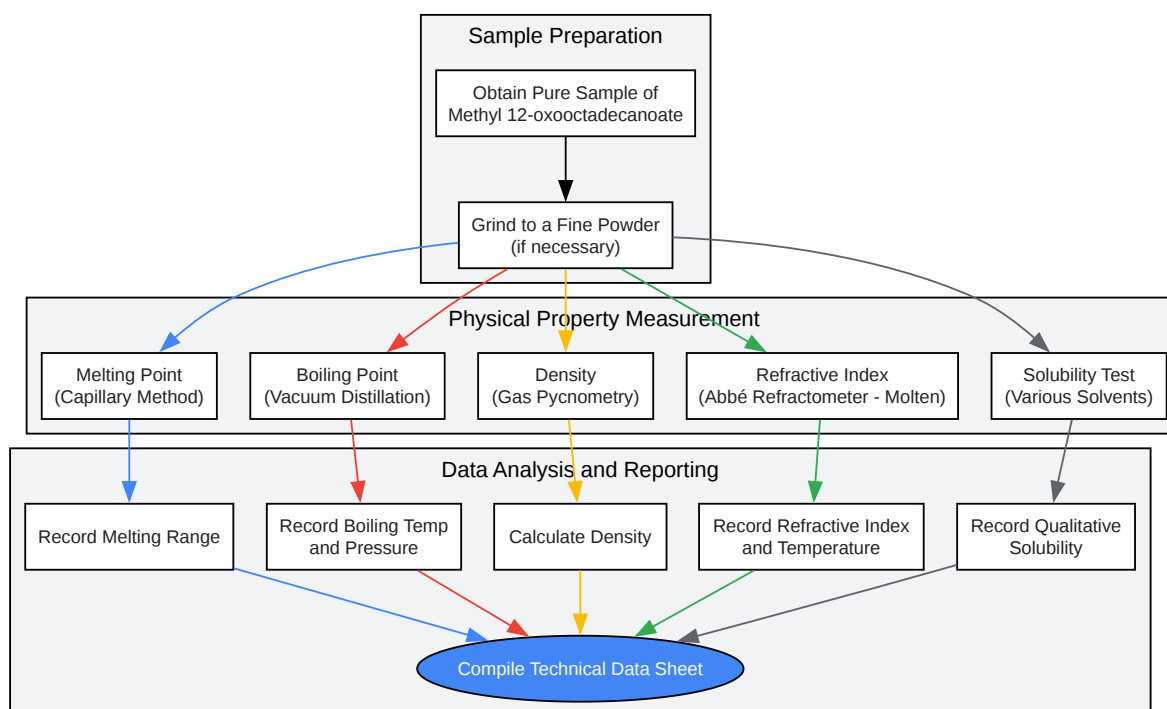
- **Sample Preparation:** A small, measured amount of **Methyl 12-oxooctadecanoate** (e.g., 10 mg) is placed into a series of test tubes.
- **Solvent Addition:** A known volume of each solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to a separate test tube.[\[18\]](#)
- **Mixing and Observation:** The test tubes are vigorously agitated for a set period. The mixture is then visually inspected to determine if the solid has dissolved completely, partially, or not at all.
- **Classification:** The solubility is classified as soluble, slightly soluble, or insoluble based on the visual observation.[\[18\]](#) For quantitative determination, a saturated solution would be

prepared and the concentration of the dissolved solute measured.[19]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of a solid organic compound like **Methyl 12-oxooctadecanoate**.



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Caption: Workflow for Determining Physical Properties.

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